1,3-Bis(trichloromethyl)benzene
CAS No.: 881-99-2
Cat. No.: VC1708648
Molecular Formula: C8H4Cl6
Molecular Weight: 312.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881-99-2 |
---|---|
Molecular Formula | C8H4Cl6 |
Molecular Weight | 312.8 g/mol |
IUPAC Name | 1,3-bis(trichloromethyl)benzene |
Standard InChI | InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H |
Standard InChI Key | GGZIUXGYCNYNNV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Canonical SMILES | C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Identification
1,3-Bis(trichloromethyl)benzene possesses a distinct molecular structure with six chlorine atoms distributed between two trichloromethyl groups positioned at the meta position of a benzene ring. Table 1 summarizes the key identifiers and structural information of this compound.
Table 1: Structural Identification Parameters of 1,3-Bis(trichloromethyl)benzene
Parameter | Value |
---|---|
Chemical Formula | C₈H₄Cl₆ |
Molecular Weight | 312.84 g/mol |
CAS Number | 881-99-2 |
EINECS | 212-923-8 |
IUPAC Name | 1,3-bis(trichloromethyl)benzene |
SMILES | C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
InChI | InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H |
InChIKey | GGZIUXGYCNYNNV-UHFFFAOYSA-N |
The compound features a benzene core with two trichloromethyl substituents, resulting in a structure that confers unique chemical and physical properties . The six chlorine atoms contribute significantly to the compound's reactivity patterns and applications.
Physical Properties
Property | Value |
---|---|
Physical State at 25°C | Solid |
Color | White to light yellow |
Melting Point | 41-42°C |
Boiling Point | 397.9°C (estimated) |
Density | 1.6957 g/cm³ (estimated) |
Flash Point | 38°C |
Vapor Pressure | 0.00145 mmHg at 25°C |
Refractive Index | 1.5840 (estimated) |
Solubility in Water | Insoluble |
Storage Temperature | 2-8°C recommended |
The compound exists as a solid at room temperature with a relatively low melting point, making it amenable to various processing techniques in industrial applications . Its low vapor pressure indicates limited volatility at ambient conditions, which influences its handling requirements and exposure risks.
Spectroscopic Data
Spectroscopic data provide essential information for the identification and structural confirmation of 1,3-Bis(trichloromethyl)benzene. The compound exhibits characteristic spectral patterns that distinguish it from similar chlorinated derivatives. Mass spectrometry data indicates characteristic fragmentation patterns, while NMR spectroscopy reveals specific chemical shifts associated with the aromatic protons and the trichloromethyl groups .
Table 3: Predicted Collision Cross Section Data for 1,3-Bis(trichloromethyl)benzene
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 310.85170 | 178.0 |
[M+Na]⁺ | 332.83364 | 190.5 |
[M+NH₄]⁺ | 327.87824 | 185.2 |
[M+K]⁺ | 348.80758 | 181.9 |
[M-H]⁻ | 308.83714 | 177.5 |
[M+Na-2H]⁻ | 330.81909 | 182.4 |
[M]⁺ | 309.84387 | 181.2 |
[M]⁻ | 309.84497 | 181.2 |
These collision cross-section data, derived from ion mobility spectrometry, provide valuable information for analytical characterization and identification of the compound in complex mixtures .
Synthesis and Production
Photochlorination Methods
The primary method for synthesizing 1,3-Bis(trichloromethyl)benzene involves the photochlorination of m-xylene. This process utilizes chlorine gas under controlled illumination and temperature conditions to achieve selective substitution at the methyl positions . The reaction proceeds through a radical mechanism, where photons initiate the formation of chlorine radicals that subsequently react with the methyl groups of m-xylene.
The general reaction can be represented as:
m-Xylene + 6Cl₂ → 1,3-Bis(trichloromethyl)benzene + 6HCl
This photochemical approach offers advantages in terms of selectivity and yield compared to traditional chlorination methods. The reaction typically employs LED light sources or other controlled illumination systems to manage the reaction kinetics and minimize side product formation .
Optimization Techniques
Recent advancements in the synthesis of 1,3-Bis(trichloromethyl)benzene have focused on optimizing reaction conditions to improve yield, purity, and environmental impact. One notable approach involves the use of ionic liquids as reaction media or catalysts. For example, 1-butyl-3-methylimidazolium chloride has been employed to enhance the efficiency of the chlorination process .
A specific optimization example from the literature describes:
"100 mL (86.8 g) of m-xylene, 300 mL of tetrafluorohexane and 0.435 g of 1-butyl-3-methylimidazolium chloride were added to the reaction tank, and then under LED light source irradiation, 232.44g chlorine gas was introduced at 58°C for a 3-hour reaction, to obtain the m-dichlorobenzyl reaction liquid with a content of m-dichlorobenzene of 90wt%" .
The subsequent separation and refining steps typically involve stratification treatments and vacuum distillation to isolate the pure product. Under optimized conditions, yields exceeding 99% purity have been reported, with melting points in the range of 33.5 to 34.7°C for the intermediate dichloromethyl product .
Chemical Reactivity
Reactions with Various Reagents
The reactivity of 1,3-Bis(trichloromethyl)benzene is largely governed by the presence of the two trichloromethyl groups. These groups can undergo various transformations, making the compound valuable as a synthetic intermediate. Common reaction types include:
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Substitution reactions: The trichloromethyl groups can undergo nucleophilic substitution with reagents such as sodium hydroxide or potassium hydroxide.
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Reduction reactions: Treatment with reducing agents like lithium aluminum hydride or hydrogen gas can reduce the C-Cl bonds.
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Oxidation reactions: Strong oxidizing agents such as potassium permanganate can oxidize the trichloromethyl groups.
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Conversion to isocyanates: 1,3-Bis(trichloromethyl)benzene can serve as a precursor for the synthesis of 1,3-bis(isocyanatomethyl)benzene, an important compound for polymer chemistry .
Mechanism of Key Reactions
Of particular industrial significance is the conversion of 1,3-Bis(trichloromethyl)benzene to 1,3-bis(isocyanatomethyl)benzene. This transformation typically involves reaction with bis(trichloromethyl)carbonate under optimized conditions. Research has identified the optimal parameters for this conversion:
"The optimal conditions were as follows: the molar ratio of m-xylylenediamine to bis(trichloromethyl)carbonate was 1.2:1.0, the nitrogen gas velocity was 8 mL·min⁻¹, the reaction temperature was 125°C and the reaction time was 8.0 hours. Under the optimum condition, the 1,3-Bis(isocyanatomethyl)benzene yield was 83.35%" .
This reaction pathway represents a non-phosgene green synthesis route, providing an environmentally friendlier alternative to traditional phosgene-based methods for isocyanate production .
Applications
Industrial Uses
1,3-Bis(trichloromethyl)benzene finds application in several industrial processes, particularly as a synthetic intermediate for specialty chemicals. Its stability and reactivity profile make it valuable in the production of high-performance materials. The compound serves as a precursor for various chlorinated aromatic derivatives with applications in polymer chemistry and material science.
Pharmaceutical Applications
Parameter | Value |
---|---|
Oral LD₅₀ (rat) | 2924 mg/kg |
Oral LD₅₀ (mouse) | 5700 mg/kg |
Skin irritation (rabbit) | 500 mg: moderate |
GHS Classification | Skin irritation (Category 2) |
Eye irritation (Category 2) | |
Specific target organ toxicity - single exposure (Category 3) |
These toxicity values indicate moderate acute oral toxicity in animal models. The compound has been classified as a skin and eye irritant, with potential effects on specific organ systems following single exposure .
Related Compounds and Derivatives
1,3-Bis(trichloromethyl)benzene belongs to a family of chlorinated aromatic compounds with varying structural arrangements and applications. A closely related compound is 1,4-Bis(trichloromethyl)benzene (CAS: 68-36-0), which features trichloromethyl groups at positions 1 and 4 (para-position) of the benzene ring .
This para-substituted analog exhibits distinct physical properties, including a higher melting point (106-110°C) compared to the meta-substituted variant . It has been used in applications similar to those of 1,3-Bis(trichloromethyl)benzene, including as a precursor for specialty chemicals and agricultural products.
Another related compound is 1,3-Bis(chloromethyl)benzene (CAS: 626-16-4), which contains two chloromethyl (CH₂Cl) groups instead of trichloromethyl groups. This compound serves as an intermediate in various synthetic pathways and exhibits different reactivity patterns due to the reduced chlorination level .
Current Research and Future Perspectives
Current research on 1,3-Bis(trichloromethyl)benzene focuses primarily on developing more environmentally friendly synthesis methods and exploring new applications. One significant area of investigation involves non-phosgene synthesis routes for converting this compound into isocyanates, which are important components in polyurethane chemistry .
The exploration of patent literature reveals ongoing efforts to optimize photochlorination reactions, with particular emphasis on controlling temperature, illuminance, and chlorine consumption to improve product purity and yield . These advancements may lead to more efficient and sustainable production processes for 1,3-Bis(trichloromethyl)benzene and its derivatives.
Future research directions may include:
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Development of catalytic systems to enhance selectivity in chlorination reactions
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Investigation of new pharmaceutical and material science applications
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Exploration of structure-activity relationships for biological interactions
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Assessment of environmental fate and ecological impacts
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Design of safer handling and remediation protocols
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